Cas no 932783-58-9 (2-Thiophenesulfonyl chloride, 5-formyl-)
2-Thiophenesulfonyl chloride, 5-formyl- Chemical and Physical Properties
Names and Identifiers
-
- 2-Thiophenesulfonyl chloride, 5-formyl-
- AT32704
- 5-FORMYLTHIOPHENE-2-SULFONYLCHLORIDE
- 5-FORMYLTHIOPHENE-2-SULFONYL CHLORIDE
- 932783-58-9
- SCHEMBL3022952
- EN300-703386
-
- Inchi: 1S/C5H3ClO3S2/c6-11(8,9)5-2-1-4(3-7)10-5/h1-3H
- InChI Key: FVIKLKURYVPJNH-UHFFFAOYSA-N
- SMILES: C1(S(Cl)(=O)=O)SC(C=O)=CC=1
Computed Properties
- Exact Mass: 209.9212140g/mol
- Monoisotopic Mass: 209.9212140g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 87.8Ų
Experimental Properties
- Density: 1.655±0.06 g/cm3(Predicted)
- Boiling Point: 361.9±27.0 °C(Predicted)
2-Thiophenesulfonyl chloride, 5-formyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-703386-1.0g |
5-formylthiophene-2-sulfonyl chloride |
932783-58-9 | 1g |
$0.0 | 2023-06-06 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795502-100mg |
5-Formylthiophene-2-sulfonyl chloride |
932783-58-9 | 98% | 100mg |
¥17097.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795502-250mg |
5-Formylthiophene-2-sulfonyl chloride |
932783-58-9 | 98% | 250mg |
¥17884.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1795502-1g |
5-Formylthiophene-2-sulfonyl chloride |
932783-58-9 | 98% | 1g |
¥19440.00 | 2024-04-24 |
2-Thiophenesulfonyl chloride, 5-formyl- Related Literature
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
Additional information on 2-Thiophenesulfonyl chloride, 5-formyl-
2-Thiophenesulfonyl Chloride, 5-Formyl-
The compound 2-Thiophenesulfonyl Chloride, 5-Formyl- (CAS No. 932783-58-9) is a highly reactive sulfur-containing organic compound with significant applications in the field of organic synthesis. This compound is characterized by its thiophene ring, which is a five-membered aromatic heterocycle containing one sulfur atom. The sulfonyl chloride group (-SO₂Cl) attached to the thiophene ring at the 2-position and the formyl group (-CHO) at the 5-position make this molecule unique in terms of reactivity and versatility in chemical reactions.
Recent studies have highlighted the importance of sulfonating agents like 2-Thiophenesulfonyl Chloride, 5-Formyl- in the synthesis of various functionalized molecules. The sulfonyl chloride group is a powerful electrophile, making it an excellent candidate for nucleophilic substitution reactions. This property has been exploited in the synthesis of sulfonamides, sulfonates, and other sulfur-containing derivatives. The presence of the formyl group at the 5-position introduces additional reactivity, allowing for further functionalization through oxidation or reduction reactions.
One of the most promising applications of 2-Thiophenesulfonyl Chloride, 5-Formyl- lies in its use as an intermediate in the synthesis of biologically active compounds. Researchers have demonstrated that this compound can be employed in the construction of heterocyclic frameworks, which are often found in pharmaceutical agents. For instance, its ability to undergo cyclization reactions under specific conditions has led to the development of novel anti-inflammatory and anticancer agents.
The synthesis of 2-Thiophenesulfonyl Chloride, 5-Formyl- typically involves a two-step process: first, the preparation of the thiophene derivative with a sulfonyl group, followed by chlorination to introduce the -SO₂Cl functionality. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, reducing production costs and minimizing environmental impact.
In terms of physical properties, 2-Thiophenesulfonyl Chloride, 5-Formyl- is a crystalline solid with a melting point around 120°C. It is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and THF. Its chemical stability makes it suitable for storage under standard laboratory conditions, provided it is protected from moisture and light.
From an environmental perspective, understanding the degradation pathways of 2-Thiophenesulfonyl Chloride, 5-Formyl- is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound undergoes hydrolysis in aqueous environments to form corresponding sulfonic acids and hydrogen chloride gas. These degradation products are generally considered less harmful compared to other organochlorides.
Looking ahead, the demand for 2-Thiophenesulfonyl Chloride, 5-Formyl- is expected to grow due to its increasing use in drug discovery programs and material science applications. Its unique combination of reactivity and structural diversity positions it as a valuable building block in modern organic chemistry.
932783-58-9 (2-Thiophenesulfonyl chloride, 5-formyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)